A Guide to the Spectroscopic Analysis of 1H-Indol-3-yl(morpholino)methanone: Elucidating Structure Through NMR, IR, and MS
A Guide to the Spectroscopic Analysis of 1H-Indol-3-yl(morpholino)methanone: Elucidating Structure Through NMR, IR, and MS
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic signature of 1H-indol-3-yl(morpholino)methanone, a compound of interest in medicinal chemistry and drug development due to its privileged indole and morpholine scaffolds. For researchers engaged in the synthesis, characterization, and quality control of such molecules, unambiguous structural confirmation is paramount. This document outlines the foundational principles and expected outcomes for the characterization of this target molecule using three core analytical techniques: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The analysis is built upon established spectral data from analogous structures, offering a robust predictive framework for experimental validation.
Molecular Structure and Significance
1H-indol-3-yl(morpholino)methanone integrates the indole nucleus, a cornerstone of numerous natural products and pharmaceuticals, with a morpholine amide linker.[1] This combination can influence physicochemical properties such as solubility and metabolic stability. The amide bond connecting the indole-3-position to the morpholine nitrogen creates a specific electronic environment that is reflected in its spectroscopic data. Accurate interpretation of this data is essential for confirming the successful synthesis of the target structure and identifying any potential impurities.
Caption: Molecular structure of 1H-indol-3-yl(morpholino)methanone.
Experimental Methodologies: A Protocol Framework
The protocols described below represent standard, validated procedures for acquiring high-quality spectroscopic data for organic molecules of this class.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To elucidate the proton environment and connectivity of the molecule.
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Protocol:
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to prevent the exchange of the indole N-H proton, ensuring its observation in the spectrum.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting the chemical shift reference to 0.00 ppm.
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Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a spectral width covering the expected range of chemical shifts (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
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Infrared (IR) Spectroscopy
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Objective: To identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
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Protocol:
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Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the dry, solid sample directly onto the ATR crystal.
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Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
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Data Acquisition: Acquire the sample spectrum, typically over a wavenumber range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal quality.
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Mass Spectrometry (MS)
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Objective: To determine the molecular weight of the compound and gain insight into its structure through analysis of fragmentation patterns.
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Protocol:
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Sample Introduction: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). Introduce the solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
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Ionization: Utilize Electrospray Ionization (ESI) for soft ionization, which typically yields the protonated molecular ion [M+H]⁺, or Electron Ionization (EI) for harder ionization that induces more fragmentation.
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Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.
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Predicted Spectroscopic Data and Interpretation
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides a detailed map of the proton environments. The indole and morpholine moieties exhibit distinct and predictable signals. Due to the amide linkage, the morpholine protons are diastereotopic, but at room temperature, they often appear as two broad signals due to restricted rotation around the C-N bond.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~11.5 - 12.0 | Broad Singlet | 1H | H-1 (Indole N-H) | The acidic proton on the indole nitrogen is typically downfield and broadened by quadrupole effects and potential exchange.[2] |
| ~8.0 - 8.2 | Singlet/Doublet | 1H | H-2 | Positioned between the indole nitrogen and the electron-withdrawing carbonyl group, this proton is significantly deshielded.[2] |
| ~7.8 - 8.0 | Doublet | 1H | H-4 | Aromatic proton adjacent to the fused ring junction, shows ortho-coupling to H-5. |
| ~7.4 - 7.6 | Doublet | 1H | H-7 | Aromatic proton adjacent to the indole nitrogen, shows ortho-coupling to H-6. |
| ~7.1 - 7.3 | Multiplet | 2H | H-5, H-6 | These central aromatic protons often overlap and show complex splitting from their neighbors.[2] |
| ~3.6 - 3.8 | Broad Singlet/Triplet | 8H | H-2', H-3', H-5', H-6' | The eight morpholine protons are chemically similar and often appear as a broad, unresolved signal or two distinct triplets corresponding to the N-CH₂ and O-CH₂ groups.[3] |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by strong absorptions from the N-H and C=O functional groups, providing a quick and reliable confirmation of the molecule's core structure.
Caption: Workflow for IR spectroscopic analysis using ATR.
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale |
|---|---|---|---|---|
| ~3300 - 3400 | Medium, Sharp | N-H Stretch | Indole N-H | Characteristic stretching vibration for the secondary amine within the indole ring.[4] |
| ~1630 - 1650 | Strong | C=O Stretch | Amide (Tertiary) | The strong carbonyl absorption is a defining feature of the molecule, located in the typical range for a tertiary amide.[5] |
| ~1450 - 1470 | Medium | C=C Stretch | Aromatic Ring | Vibrations associated with the carbon-carbon bonds of the indole benzene ring. |
| ~1220 - 1280 | Strong | C-N Stretch | Amide/Amine | Stretching vibration of the carbon-nitrogen bond in both the amide linker and the morpholine ring. |
| ~1110 - 1120 | Strong | C-O-C Stretch | Ether | The characteristic asymmetric stretch of the ether linkage within the morpholine ring. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis. The molecular formula of 1H-indol-3-yl(morpholino)methanone is C₁₃H₁₄N₂O₂, with a monoisotopic mass of approximately 230.1055 g/mol .
Under typical ESI-MS conditions in positive mode, the expected base peak would be the protonated molecular ion [M+H]⁺ at m/z 231.1133. Under higher energy conditions (EI or MS/MS), the molecule is expected to fragment via alpha-cleavage on either side of the carbonyl group. The most probable fragmentation involves the cleavage of the amide C-N bond, which is generally the weakest bond adjacent to the carbonyl.
Caption: Predicted primary fragmentation pathway for [M+H]⁺.
Key Predicted Fragments:
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m/z 231.11: The protonated molecular ion, [M+H]⁺.
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m/z 144.04: This significant fragment corresponds to the indol-3-ylcarbonyl cation, formed by the loss of neutral morpholine (87.12 g/mol ). This is a highly stabilized acylium ion and is expected to be a major peak in the MS/MS spectrum.[6]
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m/z 117.06: Formed by the subsequent loss of carbon monoxide (CO) from the m/z 144.04 fragment, resulting in the indole radical cation.[6]
Conclusion
The spectroscopic analysis of 1H-indol-3-yl(morpholino)methanone provides a unique and verifiable fingerprint for its structural confirmation. The ¹H NMR spectrum is characterized by distinct signals for the indole and morpholine protons. The IR spectrum is dominated by a strong amide C=O stretch around 1640 cm⁻¹ and an indole N-H stretch near 3350 cm⁻¹. Finally, mass spectrometry will confirm the molecular weight (m/z 231 for [M+H]⁺) and show a characteristic fragmentation pattern with major fragments at m/z 144 and 117. Together, these three analytical techniques provide a self-validating system for the unequivocal identification and quality assessment of this compound, a critical step in any research or development pipeline.
References
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H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2023). YouTube. Available at: [Link]
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Owolabi, M.S., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. International Journal of Research and Scientific Innovation (IJRSI), XI(I). Available at: [Link]
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Al-Juboori, A.A.H. (2023). Quantitative Estimation of Few Novel Indole Derivatives using Spectroscopic Technique. International Journal of Pharmaceutical and Bio-Medical Science. Available at: [Link]
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Reddy, R. & Viswanath, I. K. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry, 28(2), 441-443. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for Morpholino(phenyl)methanone. Royal Society of Chemistry. Available at: [Link]
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NIST. (n.d.). Ethanone, 1-(1H-indol-3-yl)-. NIST WebBook. Available at: [Link]
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